![molecular formula C18H16F3N3O2 B2625414 2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-76-0](/img/structure/B2625414.png)
2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring . The presence of a trifluoromethyl group and a methoxybenzyl group suggests that this compound may have unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications
Synthesis and Biological Activity Studies
Enzymatic Inhibition Properties : A study focused on the synthesis of novel heterocyclic compounds derived from a triazole starting compound, showing significant lipase and α-glucosidase inhibitory activities. This indicates potential applications in designing enzyme inhibitors for therapeutic purposes (Bekircan, Ülker, & Menteşe, 2015).
Molecular and Spectroscopic Analysis : Another investigation delved into the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted triazole compounds. The comprehensive study included experimental and theoretical (DFT calculations) approaches to understand the compounds' electronic properties, contributing to fields such as material science and molecular engineering (Beytur & Avinca, 2021).
Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives was carried out, revealing some compounds with good to moderate activities against various microorganisms. Such findings are crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations : Detailed quantum chemical analyses of triazole derivatives, including calculations of molecular properties such as HOMO-LUMO gap, dipole moments, and NMR chemical shifts, provide insights into their electronic structure and reactivity. These studies are pivotal for the rational design of molecules with desired properties for specific applications (Kotan & Yuksek, 2021).
Synthesis and Reaction Studies : Research into the synthesis and reactions of new triazole compounds, exploring their potential in creating more complex chemical entities. Such studies lay the groundwork for the development of novel compounds with applications ranging from pharmaceuticals to materials science (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).
Mechanism of Action
Triazoles
are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Trifluoromethyl
groups are often used in medicinal chemistry due to their ability to modulate the physical, chemical, and pharmacokinetic properties of drug candidates . They can influence the lipophilicity, metabolic stability, and bioavailability of a compound .
Future Directions
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-12-22-23(11-13-6-8-16(26-2)9-7-13)17(25)24(12)15-5-3-4-14(10-15)18(19,20)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFDZQLTIGVNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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